Ethylamine, 1-(3,4-dichloro-2-thenyl)-, hydrochloride
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Overview
Description
Ethylamine, 1-(3,4-dichloro-2-thenyl)-, hydrochloride is a chemical compound with the molecular formula C7H9Cl2NS.ClH. It is a derivative of ethylamine, where the ethyl group is substituted with a 3,4-dichloro-2-thenyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethylamine, 1-(3,4-dichloro-2-thenyl)-, hydrochloride typically involves the reaction of 3,4-dichloro-2-thiophenecarboxaldehyde with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation and crystallization to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethylamine, 1-(3,4-dichloro-2-thenyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Compounds with substituted functional groups replacing the chlorine atoms.
Scientific Research Applications
Ethylamine, 1-(3,4-dichloro-2-thenyl)-, hydrochloride is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Ethylamine, 1-(3,4-dichloro-2-thenyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Hexane, 3,4-dichloro-: A similar compound with a different alkyl chain.
1-(3,4-Dichloro-2-thienyl)-2-propanaminium chloride: Another compound with a similar structure but different functional groups.
Uniqueness
Ethylamine, 1-(3,4-dichloro-2-thenyl)-, hydrochloride is unique due to its specific substitution pattern and the presence of both ethylamine and dichlorothenyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
67482-61-5 |
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Molecular Formula |
C7H10Cl3NS |
Molecular Weight |
246.6 g/mol |
IUPAC Name |
1-(3,4-dichlorothiophen-2-yl)propan-2-ylazanium;chloride |
InChI |
InChI=1S/C7H9Cl2NS.ClH/c1-4(10)2-6-7(9)5(8)3-11-6;/h3-4H,2,10H2,1H3;1H |
InChI Key |
HPIYQICYHHFKGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(C(=CS1)Cl)Cl)[NH3+].[Cl-] |
Origin of Product |
United States |
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